Cas no 2098075-69-3 (1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- F2157-0254
- 1-[(1-acetylpiperidin-2-yl)methyl]triazole-4-carbaldehyde
- starbld0047874
- 2098075-69-3
- AKOS026718096
- 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
-
- Inchi: 1S/C11H16N4O2/c1-9(17)15-5-3-2-4-11(15)7-14-6-10(8-16)12-13-14/h6,8,11H,2-5,7H2,1H3
- InChI Key: RUJIRTYJAKURAQ-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCCCC1CN1C=C(C=O)N=N1
Computed Properties
- Exact Mass: 236.12732577g/mol
- Monoisotopic Mass: 236.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.1
- XLogP3: -0.2
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2157-0254-0.25g |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2157-0254-2.5g |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Cooke Chemical | M7670148-250mg |
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95% | 250mg |
RMB 3912.00 | 2025-02-20 | |
Life Chemicals | F2157-0254-1g |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Cooke Chemical | M7670148-100mg |
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95% | 100mg |
RMB 1956.00 | 2025-02-20 | |
Life Chemicals | F2157-0254-10g |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | A111436-100mg |
1-((1-acetylpiperidin-2-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F2157-0254-5g |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2157-0254-0.5g |
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | A111436-1g |
1-((1-acetylpiperidin-2-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098075-69-3 | 1g |
$ 570.00 | 2022-06-08 |
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Related Literature
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
Additional information on 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Introduction to 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098075-69-3)
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, identified by its CAS number 2098075-69-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of an acetyl group and a piperidine moiety in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular structure of 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde consists of a triazole ring substituted at the 4-position with a carbaldehyde group, linked to a piperidine ring that is further modified with an acetyl group and a methyl substituent. This arrangement not only contributes to its distinct reactivity but also opens up numerous possibilities for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of triazole derivatives due to their ability to interact with various biological targets. The aldehyde functionality in this compound provides a reactive site for condensation reactions, allowing for the formation of Schiff bases and other heterocyclic compounds. These derivatives have shown promise in inhibiting enzymes and receptors involved in inflammatory pathways, making them candidates for therapeutic applications.
One of the most compelling aspects of 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is its potential as a precursor for the development of novel antimicrobial agents. The triazole core is well-documented for its efficacy against bacterial and fungal infections, while the acetyl-piperidine moiety can enhance binding affinity to biological targets. Recent studies have highlighted the importance of structural modifications in optimizing antimicrobial activity, and this compound serves as an excellent starting point for such investigations.
The synthesis of 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the acetyl group at the piperidine ring and the subsequent formation of the triazole ring are critical steps that determine the compound's overall yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these processes.
From a medicinal chemistry perspective, the structural features of 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde make it an attractive candidate for further exploration in drug design. The combination of an acetyl-piperidine group with a triazole ring provides multiple sites for interaction with biological targets, including enzymes and receptors involved in metabolic pathways. This versatility has led to its investigation in various therapeutic areas, including anti-inflammatory and anticancer applications.
Recent research has demonstrated the potential of 1H-1,2,3-triazole derivatives as kinase inhibitors due to their ability to disrupt protein-protein interactions. The aldehyde group in 1-(((((((((((((((((((((((((((((((((((((((((((((Acetylpiperidin))))))))))))))))methyl)))triazol-) )-)carbaldehyde) (CAS No. 2098075–69–3) offers a reactive site for covalent bond formation with cysteine residues in target kinases. This mechanism has been exploited in developing small-molecule inhibitors that selectively inhibit aberrant signaling pathways associated with cancer and inflammatory diseases.
The role of acetyl-piperidine moieties in enhancing drug bioavailability and metabolic stability has also been well-documented. In CAS No 2098075–69–3, this group contributes to improved solubility and reduced degradation rates upon administration. These properties are crucial for ensuring effective drug delivery and therapeutic outcomes. Computational modeling studies have further supported these findings by predicting favorable pharmacokinetic profiles for derivatives based on this scaffold.
In conclusion,CAS No 2098075–69–3 represents a promising compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas,including oncology, inflammation,and antimicrobial treatments. Ongoing studies continue to explore its full pharmacological spectrum,with particular emphasis on optimizing synthetic routesfor large-scale production. As our understanding of biological targets advances,this compound stands out as a valuable toolfor developing next-generation therapeutics.
2098075-69-3 (1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde) Related Products
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)



